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Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged
scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural
products.[1] Its conformational flexibility and ability to engage in key binding interactions make
it an attractive structural motif for drug design.[1] This guide focuses on a specific, yet under-
documented derivative, 3-(2,3,5-Trimethylphenoxy)piperidine (CAS No. 946725-76-4), a
molecule that combines the piperidine core with a substituted phenoxy group. While specific
data for this compound is not extensively available in peer-reviewed literature, this document
will provide a comprehensive overview based on established principles of organic synthesis,
spectroscopic analysis of analogous structures, and the well-documented pharmacological
relevance of the 3-phenoxypiperidine class. We will explore its chemical identity, propose a
robust synthetic strategy, predict its spectroscopic characteristics, and discuss its potential as a
pharmacologically active agent.

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1388753#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6057241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6057241/
https://www.benchchem.com/product/b1388753/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-2-3-5-trimethylphenoxy-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388753?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Identity and Structural Features

IUPAC Name: 3-(2,3,5-Trimethylphenoxy)piperidine
CAS Number: 946725-76-4[2]

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

The structure of 3-(2,3,5-Trimethylphenoxy)piperidine is characterized by a piperidine ring
connected at the 3-position to a 2,3,5-trimethylphenyl group via an ether linkage. This
arrangement imparts a combination of lipophilic and hydrophilic properties, with the
trimethylphenyl group contributing to lipophilicity and the secondary amine of the piperidine ring
providing a site for hydrogen bonding and potential salt formation. The substitution pattern on
the aromatic ring is a key feature that can influence the molecule's steric and electronic
properties, which in turn can affect its binding affinity to biological targets.

Identifier Value Source
3-(2,3,5-

IUPAC Name _ o
Trimethylphenoxy)piperidine

CAS Number 946725-76-4 [2]

Molecular Formula C14H21NO [2]

Molecular Weight 219.32 g/mol [2]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-(2,3,5-Trimethylphenoxy)piperidine can be logically approached through
the formation of the aryl ether bond. Two classical and highly effective methods for this
transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Given the
nature of the reactants, a variation of the Ullmann condensation, specifically an O-arylation, is
a highly plausible and efficient route.

Synthetic Scheme: Ullmann Condensation
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The Ullmann condensation provides a direct method for the formation of a C-O bond between
an aryl halide and an alcohol, catalyzed by a copper species.[3][4] In this proposed synthesis,
3-hydroxypiperidine serves as the alcohol component and a suitably halogenated 1,2,4-
trimethylbenzene is the aryl partner.

Proposed Ullmann Condensation Synthesis

Reactants

1-Bromo-2,3,5-trimethylbenzene

N-Boc-3-Hydroxypiperidine Product

3-(2,3,5-Trimethylphenoxy)piperidine
Reagents & Conditions

Reacts with

1. Cul (catalyst),
L-proline (ligand),
K2COs (base)

2. DMSO (solvent), Heat
3. HCl or TFA (deprotection)

To Yield

\/

Click to download full resolution via product page

Caption: Proposed Ullmann Condensation Synthesis.

Step-by-Step Experimental Protocol

» Protection of Piperidine Nitrogen: To prevent side reactions at the secondary amine, the
synthesis should commence with an N-protected 3-hydroxypiperidine, such as N-Boc-3-
hydroxypiperidine. This is a standard procedure in piperidine chemistry.

¢ Ullmann Condensation:
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o To a reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq.), 1-bromo-2,3,5-
trimethylbenzene (1.1 eq.), copper(l) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium
carbonate (2.0 eq.).

o Add dimethyl sulfoxide (DMSO) as the solvent.

o Heat the reaction mixture at a temperature range of 90-120 °C and monitor the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

o Upon completion, cool the reaction mixture to room temperature and dilute with water.
o Extract the product with a suitable organic solvent, such as ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

» Deprotection of Piperidine Nitrogen:

o Dissolve the purified N-Boc-3-(2,3,5-trimethylphenoxy)piperidine in a suitable solvent
such as dichloromethane or 1,4-dioxane.

o Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in
dioxane.

o Stir the reaction mixture at room temperature until the deprotection is complete (monitored
by TLC or LC-MS).

o Remove the solvent and excess acid under reduced pressure.

o The resulting product can be neutralized with a base and extracted, or isolated as the
corresponding salt.

Rationale for Experimental Choices
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» N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for
amines due to its stability under a range of reaction conditions and its facile removal under

acidic conditions.

o Copper(l) lodide and L-proline: The use of a copper(l) catalyst is characteristic of the
Ullimann condensation. L-proline has been shown to be an effective and inexpensive ligand
that accelerates the reaction and improves yields.[5]

o Potassium Carbonate: A mild inorganic base is required to deprotonate the hydroxyl group of
3-hydroxypiperidine, forming the corresponding alkoxide which is the active nucleophile in
the reaction.

o DMSO as Solvent: A polar aprotic solvent like DMSO is typically used in Ullmann
condensations as it can dissolve the reactants and salts and can withstand the high
temperatures often required.

Predicted Spectroscopic Data

While experimental spectra for 3-(2,3,5-Trimethylphenoxy)piperidine are not readily
available, a prediction of its key *H and 13C NMR signals can be made based on the analysis of
its structure and comparison with known data for piperidine and substituted aromatic

compounds.

Predicted 1H and 13C NMR Shifts Predicted NMR spectral data.

Predicted 13C NMR Shifts (CDCls, ppm)
150-155 (Ar-C-O)
130-140 (Ar-C-CHs)
110-125 (Ar-CH)
70-75 (-O-CH-)
45-55 (-CH2-N-CH2-)
20-35 (piperidine CH2)
15-20 (Ar-CHs)

Predicted *H NMR Shifts (CDClIs, ppm)
6.5-7.0 (M, 2H, Ar-H)
4.2-4.5 (m, 1H, -O-CH-)
2.8-3.2 (m, 4H, -CH2-N-CH3-)
1.5-2.0 (m, 4H, piperidine CH-2)
2.1-2.3 (s, 9H, 3 X Ar-CHs)
1.5-2.5 (br s, 1H, NH)
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Caption: Predicted NMR spectral data.

Expected *H NMR (in CDCIs):

Aromatic Protons: Signals in the range of d 6.5-7.0 ppm, likely appearing as multiplets or
singlets depending on the specific coupling patterns.

Piperidine Proton (H-3): A multiplet in the region of  4.2-4.5 ppm, corresponding to the
proton attached to the carbon bearing the phenoxy group.

Piperidine Protons (H-2, H-6): Multiplets in the range of & 2.8-3.2 ppm, representing the
protons on the carbons adjacent to the nitrogen atom.

Piperidine Protons (H-4, H-5): Multiplets in the range of & 1.5-2.0 ppm.

Methyl Protons: Three distinct singlets in the region of 4 2.1-2.3 ppm, each integrating to 3
protons.

NH Proton: A broad singlet that can appear over a wide range (6 1.5-2.5 ppm) and is D20
exchangeable.

Expected 3C NMR (in CDCls):

Aromatic Carbons: Signals in the range of & 110-155 ppm, with the carbon attached to the
oxygen appearing most downfield.

Piperidine Carbon (C-3): A signal in the range of d 70-75 ppm.

Piperidine Carbons (C-2, C-6): Signals in the range of & 45-55 ppm.

Piperidine Carbons (C-4, C-5): Signals in the range of & 20-35 ppm.

Methyl Carbons: Signals in the range of o 15-20 ppm.
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Potential Pharmacological Significance and Future
Directions

The piperidine ring is a key component in numerous FDA-approved drugs and is associated
with a wide range of biological activities, including but not limited to, anticancer, antioxidant,
and CNS-related effects.[1][6] The 3-phenoxypiperidine scaffold, in particular, has been
explored for various therapeutic applications. For instance, derivatives of 3-[(2-
ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential
antidepressant agents.[7]

The presence of the trimethylphenoxy group in 3-(2,3,5-Trimethylphenoxy)piperidine is
expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The
methyl groups can affect the molecule's lipophilicity, which can impact its ability to cross
biological membranes, including the blood-brain barrier. Furthermore, the substitution pattern
on the phenyl ring can modulate the molecule's interaction with target proteins, potentially
leading to enhanced potency or selectivity.

Given the broad biological activities of piperidine derivatives, 3-(2,3,5-
Trimethylphenoxy)piperidine could be a valuable candidate for screening in various
biological assays, including:

o Central Nervous System (CNS) Targets: Due to the prevalence of the piperidine scaffold in
CNS-active drugs, this compound could be evaluated for its activity at various receptors and
transporters in the brain.

» Anticancer and Antiproliferative Assays: Many piperidine-containing compounds have
demonstrated significant anticancer properties.[1]

» Antimicrobial and Antiviral Screening: The piperidine nucleus is also found in a number of
antimicrobial and antiviral agents.

The synthesis of a focused library of analogs with variations in the substitution pattern on the
phenoxy ring and on the piperidine nitrogen would be a logical next step to establish a
structure-activity relationship (SAR) and to identify lead compounds for further drug
development.
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Conclusion

While 3-(2,3,5-Trimethylphenoxy)piperidine is not yet a well-characterized compound, its
structural features, combining the privileged piperidine scaffold with a substituted phenoxy
moiety, make it an intriguing target for chemical and pharmacological investigation. This guide
has provided a comprehensive framework for its synthesis, predicted its key spectroscopic
features, and highlighted its potential for biological activity based on the extensive literature on
related compounds. The proposed synthetic route via an Ullmann condensation is robust and
based on well-established chemical principles. Further experimental work is warranted to
synthesize and characterize this molecule and to explore its potential as a novel therapeutic
agent. The insights provided herein are intended to serve as a valuable resource for
researchers and scientists in the field of medicinal chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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